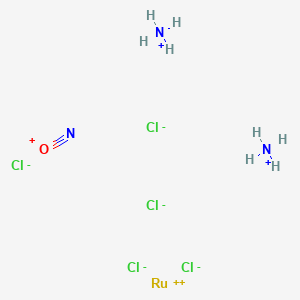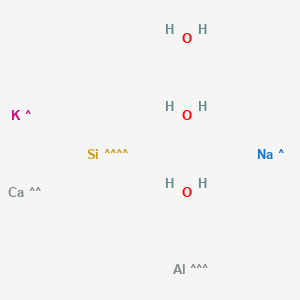
碘化镁 (MgI2)
描述
Magnesium iodide is an inorganic compound with the chemical formula MgI2. It is a white crystalline solid that is highly soluble in water. Magnesium iodide forms various hydrates, such as MgI2·6H2O and MgI2·8H2O. This compound is a typical ionic halide, consisting of magnesium cations (Mg²⁺) and iodide anions (I⁻) .
科学研究应用
Magnesium iodide has several applications in scientific research:
Organic Chemistry: It is used as a reagent to introduce magnesium cations into organic molecules, facilitating various chemical transformations .
Biology and Medicine: The iodide ion is essential for the synthesis of thyroid hormones, which regulate numerous physiological processes.
Industrial Uses: Magnesium iodide is used in the production of catalysts that improve the efficiency and yield of chemical reactions.
作用机制
Target of Action
Magnesium iodide (MgI2) is an inorganic compound that primarily targets magnesium and iodide ions in the body . These ions play crucial roles in various physiological processes. Magnesium is a cofactor in over 300 enzyme systems, while iodide is essential for the synthesis of thyroid hormones .
Mode of Action
Magnesium iodide is a typical ionic halide, highly soluble in water . It dissociates into magnesium and iodide ions in solution. The magnesium ions can interact with enzymes and other biological molecules, while the iodide ions can be taken up by the thyroid gland for hormone production .
Biochemical Pathways
The biochemical pathways affected by magnesium iodide are primarily those involving magnesium-dependent enzymes and iodide-dependent thyroid hormone synthesis . The magnesium ions can influence pathways such as DNA replication, protein synthesis, and energy metabolism. The iodide ions are integral to the synthesis of thyroid hormones, which regulate metabolic processes .
Pharmacokinetics
The pharmacokinetics of magnesium iodide involve its absorption, distribution, metabolism, and excretion (ADME). As a highly soluble compound, magnesium iodide is readily absorbed in the gastrointestinal tract. The magnesium and iodide ions are distributed throughout the body, with iodide concentrating in the thyroid gland . Metabolism of magnesium iodide is minimal, as the body utilizes the ions directly. Excretion of excess magnesium and iodide occurs primarily through the kidneys .
Result of Action
The action of magnesium iodide at the molecular level involves the participation of magnesium in enzymatic reactions and the use of iodide in thyroid hormone synthesis . At the cellular level, the presence of magnesium can affect cell signaling, ion channel activity, and other processes. The thyroid hormones synthesized using iodide have widespread effects on growth, development, and metabolism .
Action Environment
The action of magnesium iodide can be influenced by various environmental factors. For example, the presence of other ions in the body can affect the absorption and utilization of magnesium and iodide . Additionally, the compound’s stability can be affected by temperature and atmospheric conditions. Magnesium iodide is stable at high heat under a hydrogen atmosphere but decomposes in air at normal temperatures, turning brown from the release of elemental iodine .
准备方法
Magnesium iodide can be synthesized through several methods:
Reaction with Hydroiodic Acid: Magnesium oxide, magnesium hydroxide, or magnesium carbonate can be treated with hydroiodic acid to produce magnesium iodide
Direct Reaction: Magnesium metal can react directly with iodine in an anhydrous ether or tetrahydrofuran (THF) solvent to produce magnesium iodide as a white solid precipitate .
化学反应分析
Magnesium iodide undergoes various chemical reactions:
Decomposition: When heated in air, magnesium iodide decomposes to form magnesium oxide and iodine
Redox Reactions: Magnesium iodide can participate in redox reactions where magnesium is oxidized and iodine is reduced
Substitution Reactions: Magnesium iodide can be used in substitution reactions in organic synthesis, such as the Baylis-Hillman reaction, to produce (Z)-vinyl compounds .
相似化合物的比较
Magnesium iodide can be compared with other magnesium halides, such as magnesium fluoride (MgF2), magnesium chloride (MgCl2), and magnesium bromide (MgBr2):
Magnesium Fluoride (MgF2): Unlike magnesium iodide, magnesium fluoride is less soluble in water and has a higher melting point.
Magnesium Chloride (MgCl2): Magnesium chloride is more commonly used in industrial applications, such as de-icing and dust control, due to its higher solubility and lower cost.
Magnesium Bromide (MgBr2): Magnesium bromide shares similar properties with magnesium iodide but is less commonly used in organic synthesis .
Magnesium iodide’s unique properties, such as its high solubility and reactivity, make it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
magnesium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Mg/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQJIBCZHWBKSL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgI2, I2Mg | |
| Record name | magnesium iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065056 | |
| Record name | Magnesium iodide (MgI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.114 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Octahydrate: White deliquescent solid; Easily discolored by light and air; Soluble in water; [Merck Index] White odorless beads; Soluble in water; [MSDSonline] | |
| Record name | Magnesium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8377 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10377-58-9 | |
| Record name | Magnesium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10377-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium iodide (MgI2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium iodide (MgI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B77481.png)






